molecular formula C11H12ClN B2909490 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole hydrochloride CAS No. 22513-29-7

2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole hydrochloride

Cat. No. B2909490
CAS RN: 22513-29-7
M. Wt: 193.67
InChI Key: RQNCPMIGZPQCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Synonyms : 2-(prop-2-yn-1-yl)piperidine hydrochloride, (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride, N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride .

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole hydrochloride in lab experiments is its high potency and selectivity. It has been shown to be effective at very low concentrations, making it a valuable tool for investigating various biological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole hydrochloride. One area of research is the development of more potent and selective inhibitors of histone deacetylases. Another area of research is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on various cellular processes.

Synthesis Methods

The synthesis of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole hydrochloride involves several steps. The first step involves the reaction of 2-bromoacetophenone with propargylamine to form an intermediate compound. The intermediate is then reacted with sodium hydride in dimethylformamide to form the final product, this compound.

Scientific Research Applications

2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole hydrochloride has several scientific research applications. It has been used as a tool to investigate the mechanism of action of various biological processes, including the regulation of gene expression, protein synthesis, and cell signaling pathways. It has also been used to study the effects of various drugs and compounds on cellular processes.

properties

IUPAC Name

2-prop-2-ynyl-1,3-dihydroisoindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N.ClH/c1-2-7-12-8-10-5-3-4-6-11(10)9-12;/h1,3-6H,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNCPMIGZPQCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CC2=CC=CC=C2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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